molecular formula C15H15ClN2O3S B6248792 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide CAS No. 2248472-97-9

4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide

Cat. No.: B6248792
CAS No.: 2248472-97-9
M. Wt: 338.8
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Description

4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide is a chemical compound with a molecular weight of 338.81 g/mol . It is characterized by the presence of a quinoline ring substituted with a chloro group at the 4-position and a sulfonamide group at the 8-position. Additionally, it contains a cyclopentene ring with a hydroxymethyl group.

Preparation Methods

The synthesis of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates. The quinoline ring can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar compounds include:

    4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide: This compound has a carboxamide group instead of a sulfonamide group.

    N-[2-Amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide: This compound has a pyrimidine ring instead of a quinoline ring.

The uniqueness of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2248472-97-9

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8

Purity

95

Origin of Product

United States

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